Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
Overview
Description
Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is an organic compound with the molecular formula C17H12BrNO4 and a molecular weight of 374.19 g/mol . It is a white solid with a faint aromatic odor and is almost insoluble in water but soluble in organic solvents like ether, chloroform, and benzene . This compound is used in various scientific and industrial applications, including as a dye for microscopy and an analytical reagent .
Scientific Research Applications
Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Employed as a dye for staining biological specimens in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and as an analytical reagent.
Preparation Methods
Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate can be synthesized through the reaction of 1-bromo-4-hydroxy-7-phenoxyisoquinoline with methyl formate under alkaline conditions . The reaction involves the following steps:
Condensation: 1-bromo-4-hydroxy-7-phenoxyisoquinoline reacts with methyl formate.
Purification: The product is purified through appropriate techniques to obtain the desired compound.
Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate can be compared with similar compounds such as:
Methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents .
Properties
IUPAC Name |
methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO4/c1-22-17(21)14-15(20)12-8-7-11(9-13(12)16(18)19-14)23-10-5-3-2-4-6-10/h2-9,20H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFJAFZUPPWHJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C(C=C2)OC3=CC=CC=C3)C(=N1)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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